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molecular formula C8H17NO B8724872 (S)-3-Isobutoxypyrrolidine

(S)-3-Isobutoxypyrrolidine

Cat. No. B8724872
M. Wt: 143.23 g/mol
InChI Key: BRUPCLNAJKBMLS-QMMMGPOBSA-N
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Patent
US09284333B2

Procedure details

The compound as its trifluoroacetic acid salt was obtained from (S)-3-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester following a reaction sequence according to the synthesis of comp. no. 22a. Trifluoroacetic acid was used instead of hydrogen chloride in the final deprotection. LC/MS (method 5): Rt=0.78 min; m/z=144.2 (M+H+).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH:2]1([CH2:5][O:6][CH:7]2[CH2:11][CH2:10][NH:9][CH2:8]2)[CH2:4][CH2:3]1.FC(F)(F)C(O)=O>>[CH2:5]([O:6][CH:7]1[CH2:11][CH2:10][NH:9][CH2:8]1)[CH:2]([CH3:4])[CH3:3] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C1(CC1)COC1CNCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
according to the synthesis of comp

Outcomes

Product
Name
Type
Smiles
C(C(C)C)OC1CNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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